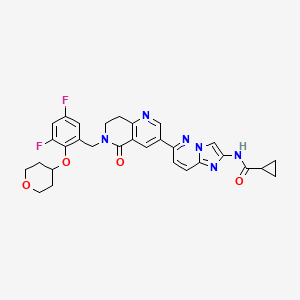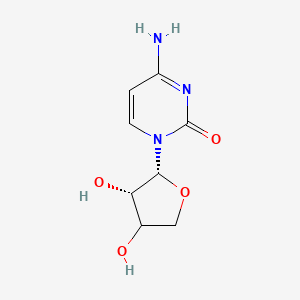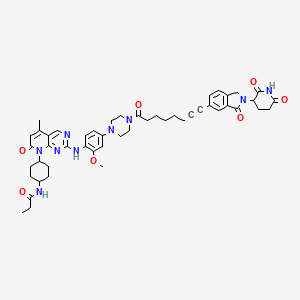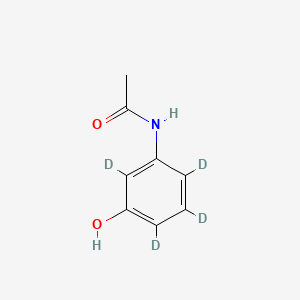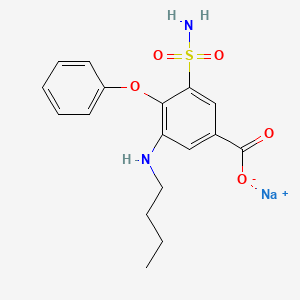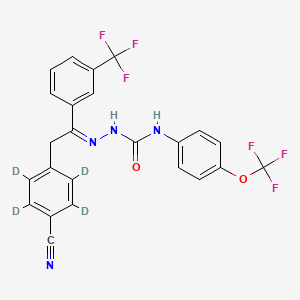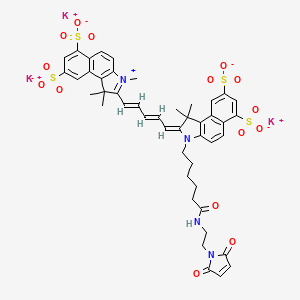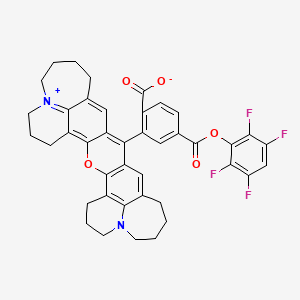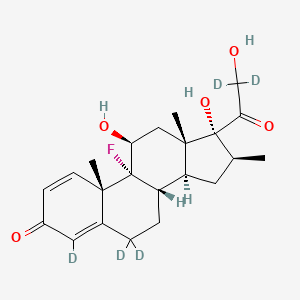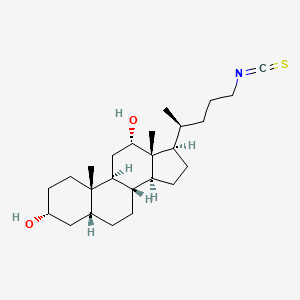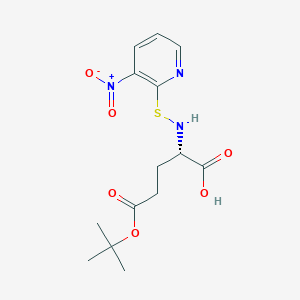
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester is a compound that features a nitro group attached to a pyridine ring, which is further connected to a sulfenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester typically involves the reaction of 3-nitro-2-pyridinesulfenyl chloride with L-glutamic acid |A-t-butyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane, and the reaction is often conducted at low temperatures to maintain stability .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for efficiency and yield. The stability of the intermediate compounds is carefully monitored to ensure the quality of the final product .
化学反応の分析
Types of Reactions
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The sulfenyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like thiols or amines. The reactions are typically conducted under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various sulfenylated products .
科学的研究の応用
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester has several scientific research applications:
作用機序
The mechanism of action of N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester involves the formation of disulfide bonds with thiol groups in peptides and proteins. This interaction stabilizes the protein structure and can enhance its functional activity. The compound targets cysteine residues and facilitates the formation of cyclic disulfides, which are crucial for the structural integrity and biological activity of many proteins .
類似化合物との比較
Similar Compounds
3-Nitro-2-pyridinesulfenyl chloride: Used as a starting material for the synthesis of N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester.
N-(3-Nitro-2-pyridinesulfenyl)-L-cysteine: Another compound used in peptide synthesis for protecting cysteine residues.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable disulfide bonds efficiently. This property makes it particularly valuable in the synthesis of cyclic peptides and proteins, where disulfide bonds play a critical role in maintaining structural stability and biological activity .
特性
分子式 |
C14H19N3O6S |
|---|---|
分子量 |
357.38 g/mol |
IUPAC名 |
(2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H19N3O6S/c1-14(2,3)23-11(18)7-6-9(13(19)20)16-24-12-10(17(21)22)5-4-8-15-12/h4-5,8-9,16H,6-7H2,1-3H3,(H,19,20)/t9-/m0/s1 |
InChIキー |
DZZKYCRBJSJURE-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] |
正規SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)
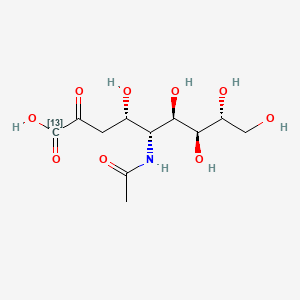
![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
